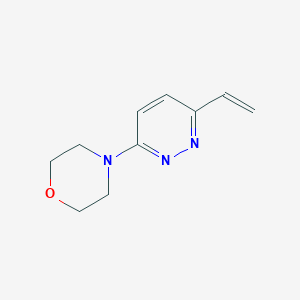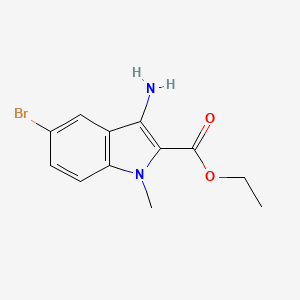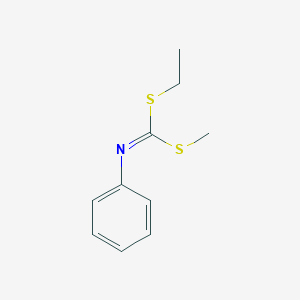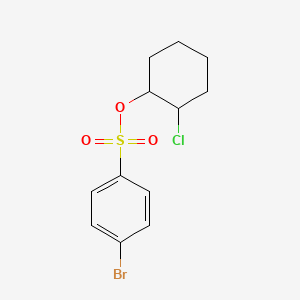
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate is an organic compound with the molecular formula C12H14BrClO3S It is a derivative of benzenesulfonic acid and features both a chlorocyclohexyl and a bromobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorocyclohexyl) 4-bromobenzenesulfonate typically involves the esterification of 4-bromobenzenesulfonic acid with 2-chlorocyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The cyclohexyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol group under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of sulfinates or thiols.
Applications De Recherche Scientifique
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Chlorocyclohexyl) 4-bromobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, the sulfonate group can interact with active sites of enzymes, altering their activity and affecting downstream biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chlorocyclohexyl) 4-methylbenzenesulfonate
- (2-Chlorocyclohexyl) 4-fluorobenzenesulfonate
- (2-Chlorocyclohexyl) 4-iodobenzenesulfonate
Uniqueness
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate is unique due to the presence of both a chlorocyclohexyl and a bromobenzene moiety, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds with different substituents.
Propriétés
Numéro CAS |
41914-94-7 |
|---|---|
Formule moléculaire |
C12H14BrClO3S |
Poids moléculaire |
353.66 g/mol |
Nom IUPAC |
(2-chlorocyclohexyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C12H14BrClO3S/c13-9-5-7-10(8-6-9)18(15,16)17-12-4-2-1-3-11(12)14/h5-8,11-12H,1-4H2 |
Clé InChI |
NGUIOLRILYICSS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


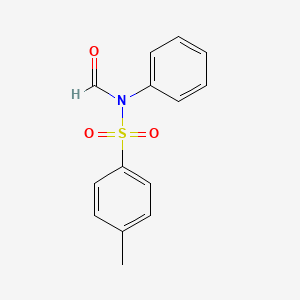


![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
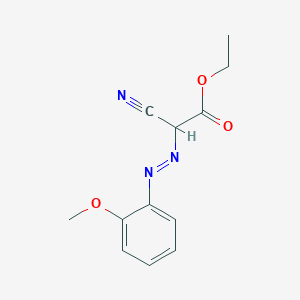
![3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14009646.png)

![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)
![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)
